![molecular formula C21H28ClN3O2S B2646218 N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351605-29-2](/img/structure/B2646218.png)
N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been studied for their potential as antipsychotic and anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, a thiophene ring, and a carboxamide group . These groups are common in many pharmaceutical compounds and can contribute to the compound’s biological activity.
Scientific Research Applications
Atypical Antipsychotic Agents
A series of compounds similar to “N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” were synthesized in an effort to prepare novel atypical antipsychotic agents . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively .
Antibacterial Activity
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which are structurally similar to “N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride”, have been designed and synthesized . These compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-phenylbutanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S.ClH/c1-2-19(17-6-4-3-5-7-17)21(26)24-13-11-23(12-14-24)10-9-22-20(25)18-8-15-27-16-18;/h3-8,15-16,19H,2,9-14H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUTVHFBQSQSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride |
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